methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate
Brand Name: Vulcanchem
CAS No.: 2682867-54-3
VCID: VC16575202
InChI: InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28)/t21-/m0/s1
SMILES:
Molecular Formula: C24H27FN2O3
Molecular Weight: 410.5 g/mol

methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate

CAS No.: 2682867-54-3

Cat. No.: VC16575202

Molecular Formula: C24H27FN2O3

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate - 2682867-54-3

Specification

CAS No. 2682867-54-3
Molecular Formula C24H27FN2O3
Molecular Weight 410.5 g/mol
IUPAC Name methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28)/t21-/m0/s1
Standard InChI Key GZGBNOYVLYYYCZ-NRFANRHFSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
Canonical SMILES COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a three-domain structure:

  • Indole Core: A 1H-indole scaffold substituted at the 1-position with a 5-fluoropentyl chain. Fluorination at the terminal carbon of the pentyl side chain enhances lipid solubility and receptor binding kinetics .

  • Carbonyl Linker: Positioned at the indole’s 3-carbon, this group connects to the L-phenylalaninate moiety.

  • L-Phenylalaninate Ester: A methyl ester of the amino acid phenylalanine, contributing to stereochemical specificity and metabolic stability .

The systematic IUPAC name—methyl 2-{[1-(5-fluoropentyl)-1H-indol-3-yl]formamido}-3-phenylpropanoate—reflects this arrangement .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC24H27FN2O3C_{24}H_{27}FN_2O_3
Molecular Weight410.5 g/mol
SolubilityDMF: 16 mg/mL; DMSO: 16 mg/mL
Purity (by NMR)>91%
Storage Conditions-20°C (stable for 1 month)

Stereochemical Considerations

The L-configuration of the phenylalaninate group is critical for receptor selectivity. Enantiomeric purity (>91% by 1H^{1}\text{H} NMR) ensures consistent pharmacological behavior, as R/S isomerism could lead to divergent binding affinities .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Indole Alkylation: 1H-indole reacts with 5-fluoropentyl bromide under basic conditions to yield 1-(5-fluoropentyl)-1H-indole.

  • Carboxylation: The indole’s 3-position is carboxylated via Friedel-Crafts acylation, forming 1-(5-fluoropentyl)-1H-indole-3-carbonyl chloride.

  • Peptide Coupling: Reaction with L-phenylalanine methyl ester using carbodiimide reagents (e.g., EDC/HOBt) produces the final compound .

Analytical Confirmation

Advanced techniques validate structure and purity:

  • GC-MS: Electron ionization (EI) spectra show characteristic fragments at m/z 232 (indole-fluoropentyl cleavage) and 144 (phenylalaninate moiety) .

  • 1H^{1}\text{H} NMR (400 MHz, CDCl₃): Key signals include δ 7.65 (indole H-2), δ 4.25 (fluoropentyl CH₂), and δ 3.72 (ester OCH₃) .

  • HPLC-TOF: Exact mass confirmation (observed m/z 411.2078 [M+H]⁺; Δppm = 0.10) .

Pharmacological Activity and Receptor Interactions

Cannabinoid Receptor Affinity

The fluoropentyl chain augments CB1/CB2 binding:

  • CB1: KiK_i = 0.8 nM (estimated from analogs), 30× more potent than THC.

  • CB2: Moderate selectivity (KiK_i = 2.1 nM), suggesting immunomodulatory potential.

Functional Effects

  • Psychoactivity: Full agonism at CB1 induces THC-like euphoria and catalepsy, but with higher seizure risk due to overstimulation.

  • Peripheral Effects: CB2 activation may suppress cytokine release, though in vivo data remain limited .

Table 2: Comparative Receptor Binding

CompoundCB1 KiK_i (nM)CB2 KiK_i (nM)
Methyl(1-(5-FP)-Indole...)0.8*2.1*
THC2560
JWH-0181.12.6
*Estimated from structural analogs .

Forensic Detection and Regulatory Status

Analytical Challenges

  • Structural Mimicry: Differentiated from analogs via HRMS (exact mass 410.2006) and 19F^{19}\text{F} NMR .

  • Metabolite Identification: Pentyl hydroxylation products serve as consumption biomarkers .

Global Regulation

  • Scheduled: Controlled in 15 countries under analogue acts (e.g., US FDA Schedules, EU NPS regulations) .

  • Illicit Samples: Purity ranges 70–91%, often adulterated with caffeine or benzodiazepines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator